molecular formula C18H22N2O2S B4704753 1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine

1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine

Cat. No. B4704753
M. Wt: 330.4 g/mol
InChI Key: LBAGUWXIDZAWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine. In

Scientific Research Applications

1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of depression, anxiety disorders, and neuropathic pain.

Mechanism of Action

The exact mechanism of action of 1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine is not fully understood. However, it is believed to act on the serotonergic and noradrenergic systems in the brain, which are involved in the regulation of mood, anxiety, and pain. It may also have an effect on the GABAergic system, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of pain receptors. In addition, it has been shown to have anxiolytic effects by reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine in lab experiments is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[(3-methylbenzyl)sulfonyl]-4-phenylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential use in the treatment of neuropathic pain. Studies are needed to determine its mechanism of action and effectiveness in animal models and human subjects. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and anxiolytic effects make it a promising candidate for the treatment of depression, anxiety disorders, and neuropathic pain. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-16-6-5-7-17(14-16)15-23(21,22)20-12-10-19(11-13-20)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAGUWXIDZAWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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